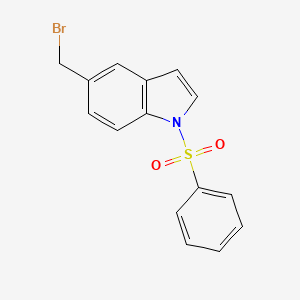
5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the phenylsulfonyl and bromomethyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the phenylsulfonyl group, and the bromomethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromomethyl and phenylsulfonyl groups. The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The sulfonyl group in the phenylsulfonyl group is also a good leaving group, which could undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile .Wissenschaftliche Forschungsanwendungen
1. Role in Cognitive Disorders Treatment
5-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole derivatives have been researched for their potential in treating cognitive disorders. Compounds like 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole have shown potent in vitro binding affinity and selectivity for the 5-HT6 receptor, a target associated with cognitive functions (Nirogi et al., 2016).
2. Crystallographic Studies
Studies have also focused on the crystal structure of compounds similar to 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, providing insights into their molecular arrangements and potential interactions. For instance, the analysis of 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde explored its crystal packing and interactions (Sakthivel et al., 2006).
3. Synthesis of Novel Derivatives
Research on 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole includes the synthesis of novel derivatives, like 5-bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, highlighting the versatility of this compound in creating new molecules with potential applications (Gao Zhao-chan, 2013).
4. Potential Alzheimer's Disease Treatment
Some derivatives of 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, such as 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, have been identified as clinical candidates for treating cognitive disorders like Alzheimer's disease due to their high affinity and selectivity for the 5-HT6 receptor (Nirogi et al., 2017).
5. Chemical Reactions and Synthesis Methods
The compound has been involved in various chemical reactions, such as Diels-Alder reactions, demonstrating its utility in organic synthesis. For example, studies on Diels-Alder reactions of in situ generated N-Benzoylindolo-2,3-quinodimethane with carbodienophiles have involved similar structures (Pindur & Haber, 1993).
6. Molecular Structure Analysis
Analysis of the molecular structure and interactions of related compounds, such as 2-Azidomethyl-3-methyl-1-phenylsulfonyl-1H-indole, has been conducted, offering a deeper understanding of the molecular dynamics and potential reactivity of these compounds (Karthikeyan et al., 2011).
7. Study of Derivatives and Analogues
Research includes the synthesis and study of various derivatives and analogues, exploring their properties and potential applications in various fields, such as medicinal chemistry (Jasinski et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5-(bromomethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c16-11-12-6-7-15-13(10-12)8-9-17(15)20(18,19)14-4-2-1-3-5-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKKLRCOPTNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
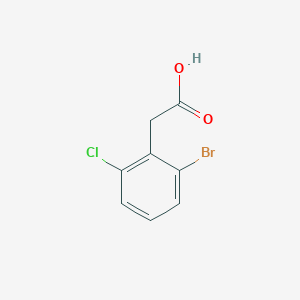
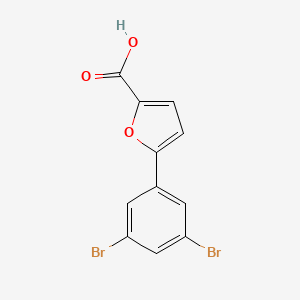
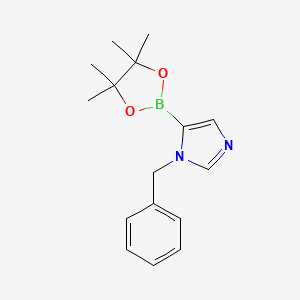
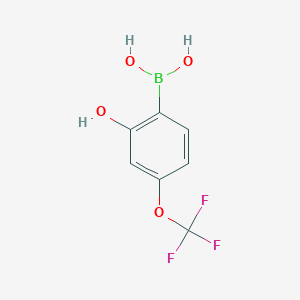
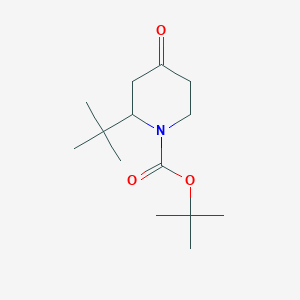
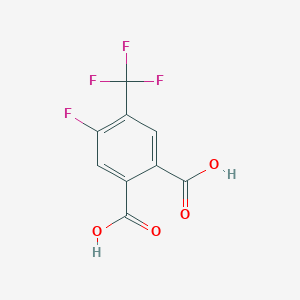
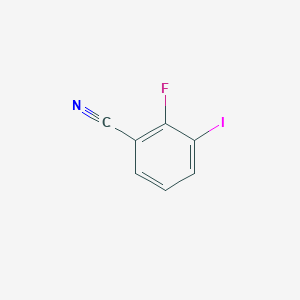
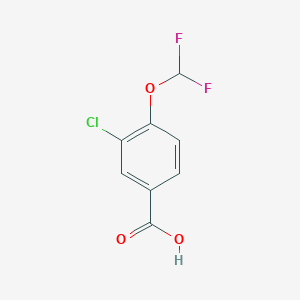
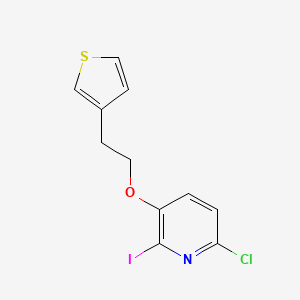
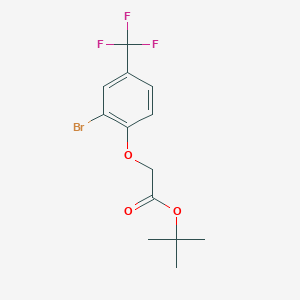
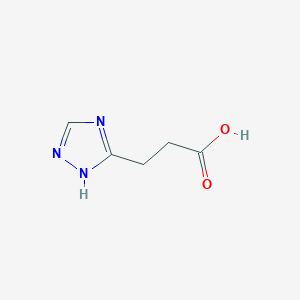
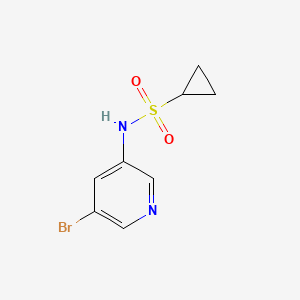
![(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B1442302.png)